molecular formula C7H3ClN2O2 B1360291 2-Chloro-4-nitrobenzonitrile CAS No. 28163-00-0

2-Chloro-4-nitrobenzonitrile

Cat. No. B1360291
CAS RN: 28163-00-0
M. Wt: 182.56 g/mol
InChI Key: ZIGQFRQZYVQQDR-UHFFFAOYSA-N
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Patent
US04424371

Procedure details

Thionyl chloride (1,000 g, 8.4 m) was then added to the 2-chloro-4-nitrobenzamide (200 g, 1 m) while the mixture was warmed. After addition, the mixture was refluxed for approximately three hours. The excess thionyl chloride was removed by distillation leaving a reaction mixture residue. Benzene (500 ml) was added to the cold reaction mixture residue to extract the reaction product. The extract was washed with diluted sodium hydroxide solution and water until neutralized and then dried over anhydrous sodium sulfate. The benzene solvent was distilled off and the reaction product was crystallized from methanol to yield 2-chloro-4-nitrobenzonitrile (145 g, 79%, mp 73°-75° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:7]=1[C:8]([NH2:10])=O>C1C=CC=CC=1>[Cl:5][C:6]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:7]=1[C:8]#[N:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for approximately three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed by distillation
CUSTOM
Type
CUSTOM
Details
leaving a reaction mixture residue
EXTRACTION
Type
EXTRACTION
Details
to extract the reaction product
WASH
Type
WASH
Details
The extract was washed with diluted sodium hydroxide solution and water until neutralized and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The benzene solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the reaction product was crystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 145 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.